Dibutyl (4-hydroxy-2-methylpentan-2-yl)phosphonate
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Overview
Description
Dibutyl (4-hydroxy-2-methylpentan-2-yl)phosphonate is an organophosphorus compound characterized by the presence of a phosphonate group attached to a hydroxy-substituted alkyl chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Dibutyl (4-hydroxy-2-methylpentan-2-yl)phosphonate typically involves the reaction of dibutyl phosphite with 4-hydroxy-2-methylpentan-2-one under controlled conditions. The reaction is carried out in the presence of a catalyst, often a base such as sodium hydride, to facilitate the formation of the phosphonate ester bond .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations to ensure high yield and purity of the product .
Chemical Reactions Analysis
Types of Reactions
Dibutyl (4-hydroxy-2-methylpentan-2-yl)phosphonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonic acid derivatives.
Reduction: Reduction reactions can convert the phosphonate group to phosphine oxides.
Substitution: The hydroxy group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include phosphonic acids, phosphine oxides, and various substituted phosphonates, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Dibutyl (4-hydroxy-2-methylpentan-2-yl)phosphonate has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor and its role in metabolic pathways.
Medicine: Explored for its potential therapeutic applications, including as an antiviral and anticancer agent.
Industry: Utilized in the production of flame retardants, plasticizers, and other specialty chemicals.
Mechanism of Action
The mechanism by which Dibutyl (4-hydroxy-2-methylpentan-2-yl)phosphonate exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The phosphonate group can mimic phosphate groups, allowing the compound to inhibit enzymes that utilize phosphate substrates. This inhibition can disrupt metabolic pathways and cellular processes, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- Dibutyl phosphite
- Diethyl (4-hydroxy-2-methylpentan-2-yl)phosphonate
- Dibutyl (4-hydroxy-2-methylbutyl)phosphonate
Uniqueness
Dibutyl (4-hydroxy-2-methylpentan-2-yl)phosphonate is unique due to its specific hydroxy-substituted alkyl chain, which imparts distinct chemical properties and reactivity compared to other similar phosphonates. This uniqueness makes it valuable for specific applications in research and industry .
Properties
CAS No. |
872627-23-1 |
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Molecular Formula |
C14H31O4P |
Molecular Weight |
294.37 g/mol |
IUPAC Name |
4-dibutoxyphosphoryl-4-methylpentan-2-ol |
InChI |
InChI=1S/C14H31O4P/c1-6-8-10-17-19(16,18-11-9-7-2)14(4,5)12-13(3)15/h13,15H,6-12H2,1-5H3 |
InChI Key |
QGQBLFUNARBSAO-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOP(=O)(C(C)(C)CC(C)O)OCCCC |
Origin of Product |
United States |
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